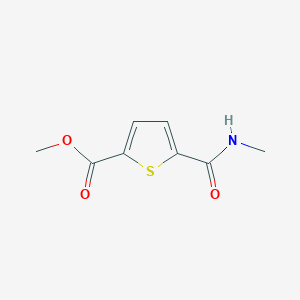

Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate

Descripción

Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate is a thiophene-based ester derivative characterized by a methylcarbamoyl group at the 5-position and a methoxycarbonyl group at the 2-position of the thiophene ring. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of small-molecule agonists or inhibitors targeting enzymes or receptors. Its structural features, including the electron-withdrawing carbamoyl and ester groups, influence its reactivity and binding affinity in biological systems.

Propiedades

Número CAS |

921596-59-0 |

|---|---|

Fórmula molecular |

C8H9NO3S |

Peso molecular |

199.23 g/mol |

Nombre IUPAC |

methyl 5-(methylcarbamoyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C8H9NO3S/c1-9-7(10)5-3-4-6(13-5)8(11)12-2/h3-4H,1-2H3,(H,9,10) |

Clave InChI |

XEGRJBJDXKOMFQ-UHFFFAOYSA-N |

SMILES canónico |

CNC(=O)C1=CC=C(S1)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the condensation reaction, such as the Gewald reaction, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate, often involves large-scale condensation reactions under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Aplicaciones Científicas De Investigación

Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: Thiophene derivatives are being explored for their anti-inflammatory and analgesic properties.

Mecanismo De Acción

The mechanism of action of Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Thiophene-2-carboxylate derivatives exhibit diverse pharmacological and materials science applications. Below is a systematic comparison of Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate with structurally related compounds, focusing on synthesis, physicochemical properties, and applications.

Physicochemical Properties

- Solubility and Stability: The methylcarbamoyl group enhances solubility in polar solvents (e.g., DMF, THF) compared to purely hydrophobic derivatives like Methyl 5-(tert-butyl)-3-[(2,2-dichloroacetyl)amino]thiophene-2-carboxylate . However, the carbamoyl moiety may reduce thermal stability, as seen in analogues with decomposition points near 120–140°C .

- Spectroscopic Data: Key NMR signals for Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate would include a singlet for the methyl ester (δ ~3.8–3.9 ppm) and a carbamoyl NH proton (δ ~6.5–7.0 ppm), consistent with compounds like Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : The methylcarbamoyl group’s hydrogen-bonding capability enhances receptor binding compared to esters lacking amide functionalities (e.g., Methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate ).

Actividad Biológica

Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with methyl carbamate and carboxylic acids. The following general reaction scheme can be outlined:

- Starting Materials : Thiophene-2-carboxylic acid, methyl carbamate.

- Reaction Conditions : The reaction is usually conducted under acidic or basic conditions to facilitate esterification and carbamoylation.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Activity

Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits moderate inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Minimum Inhibitory Concentration (MIC) values were determined for several strains:

- Escherichia coli : MIC = 0.21 µM

- Pseudomonas aeruginosa : MIC = 0.21 µM

- Candida species : Moderate activity noted

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays were performed on human cell lines to assess the safety profile of the compound. The results indicated that Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate exhibited low cytotoxicity at concentrations significantly above its MIC values, suggesting a favorable therapeutic index.

Structure-Activity Relationship (SAR)

The biological activity of Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate can be influenced by various structural modifications. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-donating groups (like methyl) at specific positions on the thiophene ring enhances antimicrobial activity.

- Functional Group Variations : Alterations in the carbamoyl group can lead to significant changes in potency against different microbial strains.

Data Summary

The following table summarizes key findings regarding the biological activity of Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate:

| Biological Activity | Result |

|---|---|

| MIC against E. coli | 0.21 µM |

| MIC against P. aeruginosa | 0.21 µM |

| Cytotoxicity (A549 cells) | No cytotoxicity at ≤128 µg/mL |

| Antifungal Activity | Moderate against Candida species |

Case Studies

- Antimicrobial Efficacy : In a study examining various thiophene derivatives, Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate was identified as one of the most potent compounds against Pseudomonas aeruginosa and Escherichia coli, leading to further exploration of its mechanism of action.

- Cytotoxicity Assessment : A detailed cytotoxicity assessment using propidium iodide staining demonstrated no significant cytotoxic effects in human adenocarcinomic alveolar basal epithelial cells (A549), indicating its potential for therapeutic applications without significant adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.